(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in scientific research or industry.
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and yield. The analysis may also discuss the advantages and disadvantages of the synthesis method, and potential improvements.Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions. Mechanisms of the reactions may also be proposed and analyzed.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be analyzed. These properties can provide insights into the compound’s stability, reactivity, and potential uses.Scientific Research Applications
Herbicidal Activities
One notable application of compounds related to (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is in herbicide development. For example, Luo et al. (2008) investigated triazolinone derivatives for their herbicidal activities, identifying them as potential Protox inhibitors, an important target for herbicides. Their research found that certain cyclic imide-type triazolinones displayed significantly better herbicidal activities compared to other types (Luo et al., 2008).
Atropisomerism Studies
Another research focus is atropisomerism in thiazoline derivatives. Roussel et al. (2008) explored atropisomeric iminothiazolines, investigating the influence of hydrogen bonding on the racemization process. Their study provided insights into the stereochemistry of these compounds, which could be relevant for the development of more stable and effective molecules (Roussel et al., 2008).
Antimicrobial and Anticancer Research
Compounds with structural similarities to (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone have been explored for their antimicrobial and anticancer properties. For instance, Alam et al. (2012) synthesized S-alkylated 1,2,4-triazoles and their Mannich bases, finding significant anti-inflammatory and analgesic activities, alongside notable antimicrobial effects (Alam et al., 2012). Additionally, Tumosienė et al. (2020) studied derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities, finding some derivatives to be more effective than established antioxidants like ascorbic acid (Tumosienė et al., 2020).
Synthesis and Structural Studies
Research on the synthesis and structural properties of related compounds is also prominent. For example, Chai et al. (2017) conducted studies on mononuclear manganese(II) and zinc(II) complexes, providing valuable insights into the structural and spectral characteristics of these compounds (Chai et al., 2017).
Safety And Hazards
The safety and hazards of the compound can be analyzed by studying its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.
Future Directions
Future directions can involve proposing new studies or applications for the compound based on its properties and activities. This can include potential improvements to its synthesis, new reactions it could undergo, or new uses in scientific research or industry.
properties
IUPAC Name |
1-[2-(3-methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15-19(16(2)24)27-20(21-17-6-4-7-18(14-17)25-3)23(15)9-5-8-22-10-12-26-13-11-22/h4,6-7,14H,5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOWEPZXLCQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC(=CC=C2)OC)N1CCCN3CCOCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone |
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